molecular formula C26H21N3OS B2491711 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793854-28-0

3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2491711
CAS No.: 1793854-28-0
M. Wt: 423.53
InChI Key: QZHZIWYOEGEXQK-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a bicyclic pyrrolo[3,2-d]pyrimidin-4(5H)-one core, substituted with benzyl (at position 3), benzylthio (at position 2), and phenyl (at position 7) groups. This structure combines a planar heterocyclic system with lipophilic substituents, which may enhance membrane permeability and binding affinity in biological systems.

Properties

IUPAC Name

3-benzyl-2-benzylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c30-25-24-23(22(16-27-24)21-14-8-3-9-15-21)28-26(31-18-20-12-6-2-7-13-20)29(25)17-19-10-4-1-5-11-19/h1-16,27H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZIWYOEGEXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[3,2-d]pyrimidine core, which is then further functionalized with benzyl and phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace benzyl or phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Benzyl chloride, phenyl bromide, potassium carbonate as base, dimethylformamide as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a variety of derivatives with different substituents replacing the benzyl or phenyl groups.

Scientific Research Applications

3-Benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anticancer, antiviral, or antimicrobial agent.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the role of specific proteins and enzymes.

    Industrial Applications: It may be explored for use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Synthesis Method Key Properties/Applications Ref.
3-Benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-Benzyl, 2-benzylthio, 7-phenyl Not explicitly described in evidence; likely via alkylation of thiol intermediates High lipophilicity due to aromatic substituents; potential kinase or antimicrobial activity
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 56) Pyrrolo[3,2-d]pyrimidin-4(5H)-one 3-Ethyl, 2-thioxo, 6-benzoyl Alkylation of ethyl 2-amino-5-benzoyl-pyrrole-3-carboxylate with ethyl isothiocyanate Thioxo group may enhance hydrogen bonding; benzoyl at position 6 modifies electronic density
PHA-767491 Pyrrolo[3,2-c]pyridin-4(5H)-one 2-(Pyridin-4-yl), 6,7-dihydro Obtained from kinase inhibitor libraries Dual Cdc7/Cdk9 inhibitor; clinical relevance in cancer therapy
XL413 Benzofuro[3,2-d]pyrimidin-4(3H)-one (S)-8-Chloro-2-(pyrrolidin-2-yl) Commercial synthesis Cdc7 kinase inhibitor; polar pyrrolidine substituent improves solubility
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Pyrazolo[3,4-d]pyrimidin-4(5H)-one Varied aliphatic/aromatic nitriles at position 1 Cyclization under conventional or microwave conditions Antimicrobial activity (e.g., compounds 2e, 2f, 2g showed efficacy against pathogens)
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives Thieno[3,2-d]pyrimidin-4(3H)-one 6-(3/4-Methoxyphenyl) Microwave-assisted phosphorylation with POCl₃ Electron-deficient thiophene core; methoxy groups modulate electronic properties

Key Observations:

Core Structure Influence: The pyrrolo[3,2-d]pyrimidinone core (target compound) offers a planar structure conducive to π-π interactions, similar to pyrazolo[3,4-d]pyrimidinones . However, replacement with a thieno[3,2-d]pyrimidinone () introduces a sulfur atom in the fused ring, altering electronic properties and solubility . Pyrrolo[3,2-c]pyridinones (e.g., PHA-767491) feature a pyridine ring instead of pyrimidine, reducing basicity and affecting kinase selectivity .

Substituent Effects :

  • Lipophilicity : The target compound’s benzyl and benzylthio groups increase lipophilicity compared to derivatives with polar substituents (e.g., XL413’s pyrrolidine or methoxy groups in ) .
  • Bioactivity : Thioxo (C=S) or methoxy (OCH₃) groups (as in and ) may enhance hydrogen bonding to biological targets, while benzoyl () or nitrile derivatives () alter electronic density for target specificity .

Synthesis Methods: Microwave-assisted phosphorylation () and alkylation of thiol intermediates () are common for introducing substituents. The target compound’s synthesis likely parallels these methods . Pyrazolo[3,4-d]pyrimidinones () employ cyclization under microwave conditions, suggesting adaptable routes for structural analogs .

Research Findings and Implications

  • Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidinones with nitro or aromatic substituents () show notable antimicrobial activity, suggesting the target compound’s benzyl groups could be optimized for similar applications .
  • Kinase Inhibition : Structural analogs like PHA-767491 and XL413 () highlight the importance of core flexibility and substituent polarity in kinase targeting. The target compound’s lipophilicity may limit solubility but enhance cell penetration .
  • Crystallography : SHELX software () has been pivotal in resolving structures of similar heterocycles, underscoring the need for crystallographic data to confirm the target compound’s conformation .

Biological Activity

3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C₂₆H₂₀N₃OS. It features a pyrrolopyrimidine core with benzyl and thio substituents that enhance its biological activity. The structural characteristics can be summarized as follows:

Property Details
Molecular Formula C₂₆H₂₀N₃OS
Molecular Weight 440.51 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified in available data

Anticancer Activity

Research has indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

  • Mechanisms of Action :
    • Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer progression, including BRAF and EGFR, which are critical in signaling pathways associated with cell growth and survival.
    • Induction of Apoptosis : Studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Activity

Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The presence of the thio group in this compound enhances its interaction with microbial targets.

  • Bacterial Inhibition : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine compounds has been documented in several studies. These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Study on Anticancer Activity

A study conducted by Umesha et al. (2009) evaluated the anticancer activity of various pyrrolo[3,2-d]pyrimidine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly when combined with standard chemotherapeutic agents like doxorubicin. The synergistic effect observed suggests potential for combination therapies in treating resistant cancer types.

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of pyrrolo[3,2-d]pyrimidines were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with benzylthio substitutions had enhanced antibacterial activity compared to their unsubstituted counterparts.

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